molecular formula C17H18BF2NO2 B13690489 6-(2,6-Difluorophenyl)pyridine-3-boronic Acid Pinacol Ester

6-(2,6-Difluorophenyl)pyridine-3-boronic Acid Pinacol Ester

Cat. No.: B13690489
M. Wt: 317.1 g/mol
InChI Key: KSJVAIABAASJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the formation of carbon-carbon bonds.

Properties

Molecular Formula

C17H18BF2NO2

Molecular Weight

317.1 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H18BF2NO2/c1-16(2)17(3,4)23-18(22-16)11-8-9-14(21-10-11)15-12(19)6-5-7-13(15)20/h5-10H,1-4H3

InChI Key

KSJVAIABAASJLK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester typically involves the borylation of 6-(2,6-difluorophenyl)pyridine. This process can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The process includes:

Comparison with Similar Compounds

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